REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[K+].[K+].CO.[CH2:9]([O:16][C:17](=[O:30])[CH:18]([NH:22][C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:19][CH:20]=O)C1C=CC=CC=1.COP(C(=[N+]=[N-])C(=O)C)(=O)OC>C(OCC)C>[CH3:9][O:16][C:17](=[O:30])[CH:18]([NH:22][C:23]([O:25][C:26]([CH3:27])([CH3:28])[CH3:29])=[O:24])[CH2:19][C:20]#[CH:1] |f:0.1.2|
|
Name
|
|
Quantity
|
1.687 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
91.5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
2-tert-butoxycarbonylamino-4-oxo-butyric acid benzyl ester
|
Quantity
|
1.875 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(C(CC=O)NC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
1.407 g
|
Type
|
reactant
|
Smiles
|
COP(OC)(=O)C(C(C)=O)=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the reaction stirred 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temp temperature 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed 4 times with 5% sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated (1.05 g, crude product mixture)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
COC(C(CC#C)NC(=O)OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[K+].[K+].CO.[CH2:9]([O:16][C:17](=[O:30])[CH:18]([NH:22][C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:19][CH:20]=O)C1C=CC=CC=1.COP(C(=[N+]=[N-])C(=O)C)(=O)OC>C(OCC)C>[CH3:9][O:16][C:17](=[O:30])[CH:18]([NH:22][C:23]([O:25][C:26]([CH3:27])([CH3:28])[CH3:29])=[O:24])[CH2:19][C:20]#[CH:1] |f:0.1.2|
|
Name
|
|
Quantity
|
1.687 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
91.5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
2-tert-butoxycarbonylamino-4-oxo-butyric acid benzyl ester
|
Quantity
|
1.875 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(C(CC=O)NC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
1.407 g
|
Type
|
reactant
|
Smiles
|
COP(OC)(=O)C(C(C)=O)=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the reaction stirred 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temp temperature 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed 4 times with 5% sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated (1.05 g, crude product mixture)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
COC(C(CC#C)NC(=O)OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[K+].[K+].CO.[CH2:9]([O:16][C:17](=[O:30])[CH:18]([NH:22][C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:19][CH:20]=O)C1C=CC=CC=1.COP(C(=[N+]=[N-])C(=O)C)(=O)OC>C(OCC)C>[CH3:9][O:16][C:17](=[O:30])[CH:18]([NH:22][C:23]([O:25][C:26]([CH3:27])([CH3:28])[CH3:29])=[O:24])[CH2:19][C:20]#[CH:1] |f:0.1.2|
|
Name
|
|
Quantity
|
1.687 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
91.5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
2-tert-butoxycarbonylamino-4-oxo-butyric acid benzyl ester
|
Quantity
|
1.875 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(C(CC=O)NC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
1.407 g
|
Type
|
reactant
|
Smiles
|
COP(OC)(=O)C(C(C)=O)=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the reaction stirred 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temp temperature 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed 4 times with 5% sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated (1.05 g, crude product mixture)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
COC(C(CC#C)NC(=O)OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |